2-Cfppn

Description

2-Cfppn (tentatively identified as a dysprosium-based coordination polymer with 2,6-pyridinedicarboxylic acid (2,6-PDC) as a ligand) is a lanthanide coordination compound synthesized via hydrothermal methods. Its structure consists of dysprosium (Dy³⁺) ions coordinated to the nitrogen and oxygen atoms of 2,6-PDC, forming a three-dimensional polymeric network. This compound exhibits notable luminescent properties due to the f-f electronic transitions of Dy³⁺, particularly in the visible spectrum (e.g., blue and yellow emissions at 480 nm and 575 nm, respectively) . Its thermal stability is attributed to strong metal-ligand bonds, with decomposition temperatures exceeding 300°C.

Properties

CAS No. |

127627-50-3 |

|---|---|

Molecular Formula |

C18H24FNO2 |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

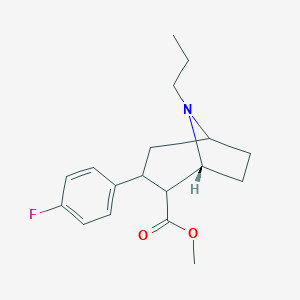

methyl (1R)-3-(4-fluorophenyl)-8-propyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C18H24FNO2/c1-3-10-20-14-8-9-16(20)17(18(21)22-2)15(11-14)12-4-6-13(19)7-5-12/h4-7,14-17H,3,8-11H2,1-2H3/t14?,15?,16-,17?/m1/s1 |

InChI Key |

IHPBQKOISFWYGD-ONNPGMOUSA-N |

SMILES |

CCCN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC |

Isomeric SMILES |

CCCN1[C@@H]2CCC1CC(C2C(=O)OC)C3=CC=C(C=C3)F |

Canonical SMILES |

CCCN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC |

Synonyms |

2-carbomethoxy-3-(4-fluorophenyl)-N-propylnortropane 2-CFPPN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Europium-2,6-PDC (Eu-2,6-PDC)

- Synthesis : Similar hydrothermal conditions (160–180°C, pH 5–6) but with Eu³⁺ instead of Dy³⁺.

- Luminescence : Eu-2,6-PDC shows intense red emission (614 nm, ⁵D₀→⁷F₂ transition) with a higher quantum yield (~35%) compared to 2-Cfppn (~25%) due to stronger ligand-to-metal energy transfer efficiency .

- Thermal Stability : Lower decomposition temperature (~280°C) owing to weaker Eu–O bonds.

- Applications: Preferred in red-emitting LEDs and immunoassays .

2.1.2. Terbium-2,6-PDC (Tb-2,6-PDC)

- Synthesis : Requires higher pH (6–7) to stabilize Tb³⁺ coordination.

- Luminescence : Dominant green emission (545 nm, ⁵D₄→⁷F₅) with moderate quantum yield (~30%). Less efficient than this compound in broad-spectrum applications .

- Thermal Stability : Comparable to this compound (decomposition at ~310°C).

- Applications : Used in fluorescent sensors for metal ion detection .

Ligand-Variant Analogues

2.2.1. Dysprosium-2,5-Pyridinedicarboxylate (Dy-2,5-PDC)

- Structural Difference : The 2,5-PDC ligand creates a less rigid framework than 2,6-PDC, reducing luminescence efficiency (quantum yield ~15%) .

- Emission Profile: Broader but less intense peaks due to increased non-radiative decay pathways.

2.2.2. Dysprosium-1,10-Phenanthroline (Dy-Phen)

- Coordination Geometry : Phenanthroline introduces π-π stacking interactions, enhancing stability (decomposition at 350°C) but quenching Dy³⁺ luminescence via ligand-centered absorption .

Data Tables

Table 1: Comparative Luminescent Properties

| Compound | Emission Wavelength (nm) | Quantum Yield (%) | Thermal Stability (°C) |

|---|---|---|---|

| This compound | 480, 575 | 25 | 300 |

| Eu-2,6-PDC | 614 | 35 | 280 |

| Tb-2,6-PDC | 545 | 30 | 310 |

| Dy-2,5-PDC | 475, 570 | 15 | 290 |

| Dy-Phen | 480, 573 | 10 | 350 |

Key Research Findings

- Ligand Rigidity: 2,6-PDC’s linear geometry in this compound minimizes non-radiative decay, outperforming 2,5-PDC derivatives .

- Metal Ion Impact : Dy³⁺ balances luminescence intensity and thermal stability better than Eu³⁺ or Tb³⁺, making this compound versatile for multifunctional applications .

- Industrial Relevance : Hydrothermal synthesis scalability and moderate reaction conditions favor this compound for large-scale optoelectronic material production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.